molecular formula C6H13Li B8508141 Lithium, (3,3-dimethylbutyl)- CAS No. 6909-52-0

Lithium, (3,3-dimethylbutyl)-

Cat. No.: B8508141
CAS No.: 6909-52-0
M. Wt: 92.1 g/mol
InChI Key: UEBCKABTRNREQT-UHFFFAOYSA-N
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Description

"Lithium, (3,3-dimethylbutyl)-" is an organolithium compound where lithium is bound to a branched alkyl group, specifically the 3,3-dimethylbutyl ligand. Organolithium compounds are highly reactive and widely used in synthetic chemistry as strong bases or nucleophiles. The 3,3-dimethylbutyl group introduces steric bulk due to its branched structure, which may influence the compound’s reactivity, solubility, and coordination behavior.

Properties

CAS No.

6909-52-0

Molecular Formula

C6H13Li

Molecular Weight

92.1 g/mol

IUPAC Name

lithium;2,2-dimethylbutane

InChI

InChI=1S/C6H13.Li/c1-5-6(2,3)4;/h1,5H2,2-4H3;/q-1;+1

InChI Key

UEBCKABTRNREQT-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC(C)(C)C[CH2-]

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution (SN2 Reactions)

Lithium 3,3-dimethylbutylide acts as a strong nucleophile in alkylation reactions. For example:

  • Reaction with trimethyltin lithium yields trimethyltin derivatives with inversion of configuration , indicating an SN2-like mechanism despite steric hindrance .

  • Steric effects of the 3,3-dimethylbutyl group may favor less hindered substrates or alternative pathways in highly hindered environments .

Lithium-Halogen Exchange

Organolithium reagents can participate in lithium-halogen exchange reactions. Key observations from related systems include:

  • Mechanism : Nucleophilic attack of the lithiated carbon on a halide substrate, potentially involving an "ate-complex" intermediate .

  • Kinetics : First-order dependence on both organolithium reagent and halide substrate .

  • Reactivity Trends :

    • Primary alkyl iodides : Predominantly nucleophilic mechanism.

    • Secondary alkyl iodides : Competition between nucleophilic and radical pathways.

    • Alkyl bromides : Radical mechanisms dominate .

Reaction with Metalloids

Examples include:

  • Reaction of 3,3-dimethylbutyl bromide with trimethyltin lithium to form trimethyltin derivatives, with ~80% inversion of configuration .

  • Formation of cyclopentadienyltricarbonylmolybdenum complexes via displacement reactions .

Alkylation Reactions

  • Used to introduce sterically demanding alkyl groups into organic molecules.

  • Example: Reaction with mercuric chloride to form mercurated derivatives .

Reaction Conditions

Reaction TypeSubstrateSolventTemperatureKey Observation
SN2 DisplacementTrimethyltin LiTHF-78°CInversion of configuration
Lithium-Halogen ExchangeAryl halidesTHF/Ether-100°CNucleophilic "ate-complex" mechanism
Metalloid ComplexationCo(CO)₃THFRTFormation of cyclopentadienyl complexes

Steric Effects

The steric bulk of the 3,3-dimethylbutyl group impacts reaction pathways. For example:

  • Inversion of configuration in SN2 reactions suggests a concerted mechanism despite steric hindrance .

  • Dimerization in the solid state (as seen in cyclopropenyl lithium derivatives) highlights the importance of lithium coordination .

Intermediate Formation

Lithium-halogen exchange reactions may involve transient "ate-complex" intermediates, as evidenced by:

  • Reduced reactivity with HMPA (a strong lithium-coordinating agent) .

  • Kinetic dependence on substrate concentration and solvent .

Comparison with Similar Compounds

Comparison with Similar Organolithium Compounds

Organolithium compounds vary significantly based on their alkyl/aryl substituents. Below is a comparative analysis of "Lithium, (3,3-dimethylbutyl)-" with other organolithium species:

2.1. Structural and Coordination Properties
  • Coordination Number: Lithium typically adopts tetrahedral or trigonal planar geometries in organolithium complexes. Branched ligands like 3,3-dimethylbutyl may reduce coordination numbers due to steric hindrance, favoring lower aggregation states (e.g., dimers or monomers) compared to linear analogs like n-butyllithium (which often forms tetramers) .
  • Bond Lengths: The Li–C bond length in organolithium compounds ranges from 2.1–2.3 Å. Steric effects from branched ligands may slightly elongate this bond, as seen in tert-butyllithium (Li–C: ~2.28 Å) compared to n-butyllithium (Li–C: ~2.18 Å) .
2.2. Reactivity and Stability
  • Steric Effects : The 3,3-dimethylbutyl group’s bulk may reduce reactivity in nucleophilic additions compared to less hindered analogs (e.g., methyllithium). However, this steric protection can enhance stability against decomposition.
  • Solvent Interactions: Polar solvents (e.g., THF) stabilize organolithium compounds via solvation.
2.3. Comparison Table
Compound Coordination State (Solid) Li–C Bond Length (Å) Aggregation (Solution) Reactivity Profile
Lithium, (3,3-dimethylbutyl)- Likely dimer/monomer ~2.25–2.30 (est.) Low aggregation Moderate nucleophilicity
n-Butyllithium Tetramer 2.18 High aggregation High reactivity
tert-Butyllithium Dimer 2.28 Moderate aggregation Lower reactivity, stable
Methyllithium Hexamer (in ethers) 2.12 High aggregation Extremely reactive

Note: Estimated values for "Lithium, (3,3-dimethylbutyl)-" are based on structural trends from analogous compounds .

Research Findings and Challenges

  • Stereochemical Effects : Branched ligands like 3,3-dimethylbutyl can induce conformational changes in lithium complexes, altering selectivity in asymmetric synthesis. For example, steric shielding may direct reaction pathways away from crowded sites .
  • Counterion and Solvent Effects: The choice of counterion (e.g., Cl⁻ vs. Br⁻) and solvent significantly impacts the stability of organolithium compounds. Polar aprotic solvents enhance ion-pair separation, but steric bulk may limit this effect in "Lithium, (3,3-dimethylbutyl)-" .

Q & A

Q. How to address ethical and methodological challenges in publishing proprietary data on Lithium, (3,3-dimethylbutyl)-?

  • Methodological Answer : Share non-sensitive datasets (e.g., XRD, CV) via open-access repositories with anonymized synthesis conditions. For proprietary data, publish aggregated results with error bars and statistical significance metrics. Obtain informed consent for collaborative studies involving human-derived materials .

Data Contradiction & Validation

Q. How should researchers address conflicting reports on the thermal stability of Lithium, (3,3-dimethylbutyl)-?

  • Methodological Answer : Replicate experiments using differential scanning calorimetry (DSC) under identical conditions (heating rate, atmosphere). Compare with thermogravimetric analysis (TGA)-mass spectrometry to identify decomposition gases. Use DFT to calculate activation energies for decomposition pathways .

Q. What statistical methods validate the reproducibility of electrochemical performance metrics (e.g., capacity retention) for Lithium, (3,3-dimethylbutyl)-?

  • Methodological Answer : Apply ANOVA to compare cycle life data across batches. Use Cohen’s d to quantify effect sizes in performance variations. Publish raw cycling data with confidence intervals in supplementary materials .

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